2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one
CAS No.: 1239781-15-7
Cat. No.: VC3179114
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239781-15-7 |
|---|---|
| Molecular Formula | C13H13ClN2O2 |
| Molecular Weight | 264.71 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C13H13ClN2O2/c1-8-11(5-6-17)13(18)16-12(15-8)9-3-2-4-10(14)7-9/h2-4,7,17H,5-6H2,1H3,(H,15,16,18) |
| Standard InChI Key | UXFOFXXEIYPUNM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)NC(=N1)C2=CC(=CC=C2)Cl)CCO |
| Canonical SMILES | CC1=C(C(=O)NC(=N1)C2=CC(=CC=C2)Cl)CCO |
Introduction
Structural Characteristics
2-(3-Chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one features a complex molecular arrangement with several key structural elements:
Core Structure
The compound contains a pyrimidine ring as its core structure, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The pyrimidine family is significant in biochemistry and medicinal chemistry, as similar structures appear in nucleic acids and various pharmaceuticals.
Substitution Pattern
The pyrimidine ring in this compound features several key substituents:
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A 3-chlorophenyl group at the 2-position
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A 2-hydroxyethyl group at the 5-position
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A methyl group at the 6-position
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A carbonyl oxygen at the 4-position, forming a pyrimidin-4(3H)-one structure
This specific substitution pattern creates a unique chemical environment that influences the compound's physical properties, reactivity, and potential biological interactions.
Structural Significance
The 3-chlorophenyl group provides lipophilicity and potential for π-stacking interactions with biological targets. The 2-hydroxyethyl group introduces hydrophilicity and potential hydrogen bonding capabilities, while the methyl group contributes to steric properties and electron density distribution within the molecule. This combination of hydrophilic and lipophilic elements creates an amphipathic character that could be advantageous for drug-like properties.
Physical and Chemical Properties
Physical State and Appearance
While specific information about the physical appearance of 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one is limited in the available literature, pyrimidine derivatives typically exist as crystalline solids at ambient conditions.
Solubility Profile
The compound's structure suggests a mixed solubility profile. The presence of the 2-hydroxyethyl group likely enhances water solubility through hydrogen bonding, while the 3-chlorophenyl group contributes to solubility in organic solvents. This dual solubility characteristic can be beneficial for pharmaceutical applications, facilitating both formulation development and membrane permeation.
Chemical Reactivity
As a pyrimidin-4(3H)-one derivative, this compound exhibits reactivity typical of lactams. The NH group can participate in hydrogen bonding, act as a weak acid, or serve as a nucleophile in various chemical transformations. The hydroxyl group in the 2-hydroxyethyl side chain represents another reactive site that can undergo esterification, oxidation, or other modifications.
The chlorine substituent on the phenyl ring can influence the electron distribution in the aromatic system and potentially serve as a site for metal-catalyzed coupling reactions, which could be useful for further derivatization in structure-activity relationship studies.
Synthesis Methods
Classical Synthetic Approach
The synthesis of 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one typically involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring. This reaction often occurs under reflux conditions in ethanol or similar solvents.
The general synthetic pathway can be described as follows:
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Condensation of 3-chlorobenzaldehyde with ethyl acetoacetate
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Addition of ammonium acetate to introduce nitrogen
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Cyclization to form the pyrimidine ring
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Introduction of the 2-hydroxyethyl group at the 5-position
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Final modifications to obtain the target compound
Industrial Production Considerations
For industrial production of this compound, continuous flow reactors and optimized conditions may enhance yield and purity. These processes often utilize catalysts and automated systems to streamline manufacturing. Modern synthetic approaches might employ microwave-assisted synthesis or other advanced methodologies to improve efficiency and reduce waste.
| Structural Feature | Potential Biological Target Class |
|---|---|
| Pyrimidine ring | Kinases, polymerases, receptors |
| 3-Chlorophenyl group | Hydrophobic binding pockets in enzymes or receptors |
| 2-Hydroxyethyl group | Hydrogen bond acceptors/donors in target proteins |
| Methyl group | Steric interactions in binding sites |
Current Research and Future Directions
Future Research Opportunities
Several research directions could be pursued to further explore the properties and applications of 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one:
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Comprehensive biological screening against diverse targets
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Synthesis of structural analogs to establish structure-activity relationships
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Investigation of potential mechanisms of action
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Development of improved synthetic routes
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Exploration of formulation strategies to enhance drug-like properties
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